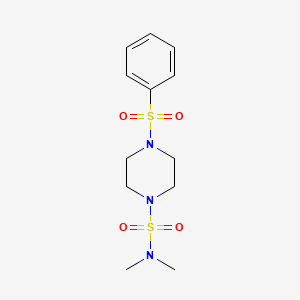
4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine. They are widely found in natural products, bioactive substances, and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines . The reaction involves the nucleophilic attack of the nitrogen atom in the amine on the sulfur atom in the sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely include a piperazine ring substituted with a benzenesulfonyl group and a sulfonamide group. Piperazine rings often adopt a chair conformation .Chemical Reactions Analysis
Sulfonamides, like the one in this compound, can participate in a variety of chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, sulfonic acids, which are related to sulfonamides, are known to be strong acids and highly soluble in water .Scientific Research Applications
Spectral and Luminescence Properties
One study focuses on the synthesis of derivatives similar to 4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide and their spectral and luminescence properties. It demonstrates how the sulfonyl group transmits electronic effects to the molecular π-electron system, affecting salvation fluorochromia in polar solvents, which can be crucial for developing fluorescent markers or probes in biochemical assays (Fedyunyaeva & Shershukov, 1993).
Antimicrobial and Antioxidant Activities
Research into pyrazole-based sulfonamide derivatives, akin to this compound, has shown significant antimicrobial and antioxidant activities. This indicates potential for these compounds in the development of new antimicrobial agents with added antioxidant properties, offering a dual approach to combat microbial infections and oxidative stress (Badgujar, More, & Meshram, 2018).
Biological Evaluation and Metal Complexes
Another study synthesized sulfonamide-derived ligands and their transition metal complexes, evaluating their antibacterial, antifungal, and cytotoxic activities. These compounds displayed moderate to significant antibacterial activity and good antifungal activity, suggesting their potential in pharmaceutical applications, especially in metal-based drug development (Chohan & Shad, 2011).
Enzyme Inhibition for Therapeutic Applications
Research on benzenesulfonamide derivatives has explored their inhibition on human paraoxonase, an enzyme associated with cardiovascular diseases. This study presents a potential pathway for developing therapeutic agents targeting diseases linked to enzyme dysfunction, emphasizing the importance of structural activity relationships (Işık et al., 2019).
Polymorphism in Aromatic Sulfonamides
The effect of fluorine substitution on the polymorphism of aromatic sulfonamides, related to this compound, has been examined. This study provides insights into the impact of molecular modifications on the physical properties of compounds, which is vital for the development of materials with specific crystalline properties (Terada et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S2/c1-13(2)21(18,19)15-10-8-14(9-11-15)20(16,17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSVOXBPJPVJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)
![5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole](/img/structure/B2702384.png)
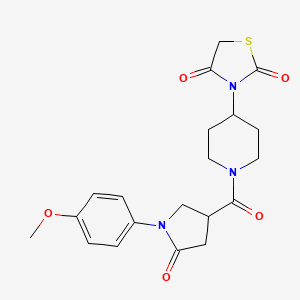
![3,4-dimethyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2702386.png)
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)
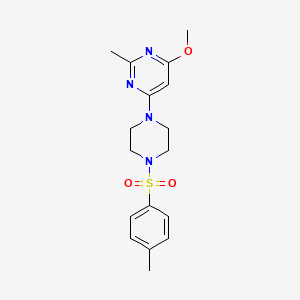
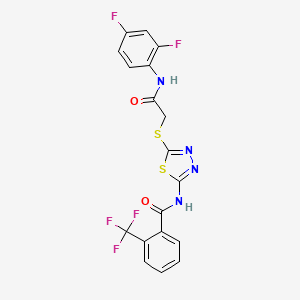
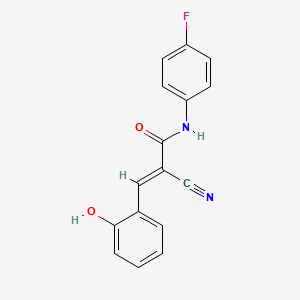
![4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2702397.png)

![1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2702402.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2702403.png)
![N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2702405.png)
![1-(5-chloro-2-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702406.png)